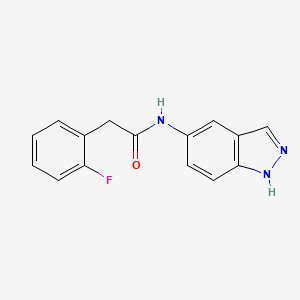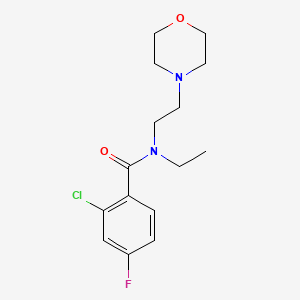![molecular formula C22H23FN2O4 B5501170 1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501170.png)
1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This chemical is part of a broader class of compounds that are studied for various chemical and biological properties. It is related to structures that have been synthesized and analyzed for their potential in creating new pharmaceuticals and materials.
Synthesis Analysis
The synthesis of similar compounds involves reacting methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes to yield high yields of pyrrol-2-ones. These compounds can undergo further reactions to form a wide range of derivatives (Vydzhak & Panchishyn, 2010).
Molecular Structure Analysis
The molecular structures are often confirmed through techniques like X-ray diffraction, which helps in understanding the crystalline structure and hydrogen bonding that plays a crucial role in the crystal packing of these compounds (Yeong et al., 2018).
Chemical Reactions and Properties
These compounds are reactive towards various nucleophiles and electrophiles, leading to a plethora of chemical reactions that can be utilized to synthesize a wide array of derivatives. They show regioselective synthesis patterns and are key intermediates in the formation of different heterocyclic compounds (Hanzlowsky et al., 2003).
Physical Properties Analysis
The physical properties like melting point, boiling point, and solubility in various solvents can be determined experimentally. These properties are crucial for the application and handling of these chemicals.
Chemical Properties Analysis
Chemical properties include reactivity with different chemical agents, stability under various conditions, and the ability to form complexes with metals or other organic compounds. Studies show these compounds can form dimers in solid state and are suitable for the formation of new heterocyclic compounds due to their reactivity descriptors (Singh et al., 2014).
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
Research has demonstrated the synthesis of compounds with structures closely related to the specified chemical, focusing on generating a broad spectrum of derivatives through various chemical reactions. For instance, studies have explored the synthesis of 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, showcasing a method to produce a wide range of derivatives for potential applications in chemical and pharmaceutical research (Vydzhak & Panchishyn, 2010).
Fluorescent Probes for CO2 Detection
A study on novel fluorescent probes based on the pyrrole core has highlighted the aggregation-enhanced emission feature for real-time monitoring of low carbon dioxide levels. This application is particularly relevant for quantitative detection in gas mixtures and could have significant implications for environmental monitoring and medical applications (Wang et al., 2015).
Heterocyclic Chemistry and Structural Diversity
Another research avenue involves using ketonic Mannich bases derived from specific chemical structures as starting materials for alkylation and ring closure reactions. This approach generates a structurally diverse library of compounds, indicating the versatility of such frameworks in synthesizing various heterocyclic compounds with potential biological activities (Roman, 2013).
Antimicrobial and Antitumor Activities
Further studies have synthesized derivatives of similar chemical structures to investigate their antimicrobial and antitumor activities. These studies underline the potential of such compounds in developing new therapeutic agents, highlighting their significance in medicinal chemistry research (Bialy & Gouda, 2011).
Photophysical Properties and Electroluminescent Applications
Research on low-molecular-weight compounds related to the specified chemical structure has been conducted to explore their photophysical properties and potential applications in organic light-emitting devices. This line of investigation opens up possibilities for utilizing such compounds in the development of new materials for electronic and photonic technologies (Dobrikov et al., 2011).
Eigenschaften
IUPAC Name |
(4E)-1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O4/c1-24(2)12-13-25-19(16-6-4-5-7-17(16)23)18(21(27)22(25)28)20(26)14-8-10-15(29-3)11-9-14/h4-11,19,26H,12-13H2,1-3H3/b20-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTRTHCRPWLWBU-CZIZESTLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C(=C(C2=CC=C(C=C2)OC)O)C(=O)C1=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN1C(/C(=C(/C2=CC=C(C=C2)OC)\O)/C(=O)C1=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N,N-diethylacetamide](/img/structure/B5501101.png)
![1'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5501102.png)
![4-fluoro-N-{2-[(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl}benzamide](/img/structure/B5501111.png)
![4-[3-(2,4-dichlorophenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone](/img/structure/B5501115.png)

![1-{1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5501133.png)

![N-(3-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5501155.png)
![4-[(dimethylamino)sulfonyl]-N-(2-methoxybenzyl)-2-morpholinecarboxamide](/img/structure/B5501159.png)
![7-(4-bromophenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5501164.png)
![1-(isopropoxyacetyl)-4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5501177.png)
